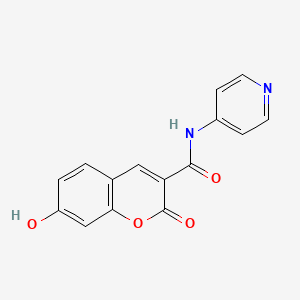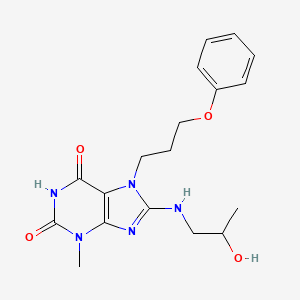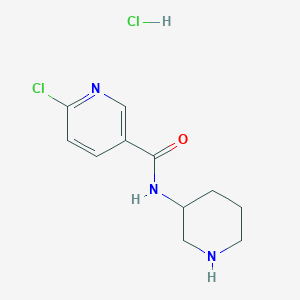
7-hydroxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide, also known as CPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Scientific Research Applications
Structural Analysis and Polymorphism
The study by Reis et al. (2013) investigates the crystalline structures of chromene derivatives, emphasizing the importance of the anti-rotamer conformation about the C-N bond. This structural insight is crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering Reis et al., 2013.
Photocatalytic Applications
Maillard-Dupuy et al. (1994) discuss the photocatalytic degradation of pyridine, a component related to chromene structures, using TiO2. This research is pivotal for environmental applications, highlighting the potential of chromene derivatives in water treatment and pollution reduction Maillard-Dupuy et al., 1994.
Polymer Science
Nechifor (2009) delves into the synthesis and properties of aromatic polyamides with coumarin chromophores, featuring chromene derivatives. These polymers exhibit unique photosensitive properties, useful in creating materials with specific light-responsive behaviors Nechifor, 2009.
Fluorescence Recognition and Imaging
Warrier and Kharkar (2018) demonstrate the selective fluorescence recognition of Fe3+ ions by a coumarin derivative, showcasing the potential of chromene derivatives in developing sensitive and selective chemical sensors for metal ions. This is particularly relevant for bioimaging applications, where precise detection of specific ions within living cells is required Warrier & Kharkar, 2018.
Heterocyclic Compound Synthesis
Kornev et al. (2019) explore the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to novel heterocyclic compounds. This research underscores the versatility of chromene derivatives in synthesizing a wide range of chemical entities with potential pharmaceutical applications Kornev et al., 2019.
properties
IUPAC Name |
7-hydroxy-2-oxo-N-pyridin-4-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-11-2-1-9-7-12(15(20)21-13(9)8-11)14(19)17-10-3-5-16-6-4-10/h1-8,18H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIWQOETHVUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2608868.png)


![(2Z)-7-hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2608871.png)
![2-Chloro-N-[(1-methylsulfonylazetidin-3-yl)methyl]propanamide](/img/structure/B2608872.png)
![2-cyclohexyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2608874.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)
![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)



![2-Amino-6-(4-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2608883.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)